molecular formula C10H10BrNO B291141 N-(4-bromophenyl)cyclopropanecarboxamide

N-(4-bromophenyl)cyclopropanecarboxamide

Cat. No.: B291141
M. Wt: 240.1 g/mol
InChI Key: CYBVEZPTHHVBTO-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a brominated phenyl group attached to the carboxamide nitrogen. Cyclopropane rings are known for their angular strain, which can enhance reactivity and influence molecular interactions in biological systems.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

IUPAC Name

N-(4-bromophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)

InChI Key

CYBVEZPTHHVBTO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
N-(4-Bromophenyl)cyclopropanecarboxamide 4-Bromophenyl Potential halogen bonding, bioactivity N/A (Target)
N-(4-(4-Cyanophenyl)pyridin-2-yl)-cyclopropanecarboxamide (22) Pyridinyl + cyanophenyl GSK-3β inhibition (anti-neuroinflammatory)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamine + 4-methoxyphenoxy + phenyl Diastereomer-rich synthesis (dr 23:1)
N-(4-(3-Methyl-1H-pyrazol-1-yl)phenyl)cyclopropanecarboxamide Pyrazole + methyl Bioherbicidal activity
N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide 2-Bromophenyl + methoxybenzyl + cyclopropane methyl Steric effects, synthetic intermediate
Tozasertib Lactate Pyrimidinyl-thio-phenyl + piperazinyl Antineoplastic (MK-0457/VX-680)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CN) : Enhance stability and binding via halogen or dipole interactions. The 4-bromophenyl group in the target compound may improve target affinity compared to methoxy or methyl groups .
  • Heterocyclic Additions (e.g., pyridine, pyrazole) : Influence solubility and bioactivity. Pyridinyl derivatives () show neuroprotective effects, while pyrazole-containing analogues () exhibit herbicidal activity.
  • Steric Modifications : Methyl groups on the cyclopropane ring () or bulky substituents (e.g., benzodiazepin in ) alter conformational flexibility and interaction with biological targets.

Yield Comparison :

  • Compound 22 (): 58% yield via hydroxylamine hydrochloride/NaHCO3 .
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): 78% yield with diastereomer control .

Physicochemical and Spectroscopic Properties

Property Target Compound (this compound) Analogues (Examples)
Molecular Weight ~260–280 Da (estimated) 372.87 Da (compound 19, )
Solubility Likely low (hydrophobic bromophenyl) Improved with pyridinyl ()
NMR Shifts NH peak ~9–10 ppm (amide proton) NH disappearance in Pd complexes ()
IR Stretches C=O ~1670–1700 cm⁻¹ Shifts to 1709 cm⁻¹ upon Pd coordination ()

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